Levomefolate glucosamine

Description

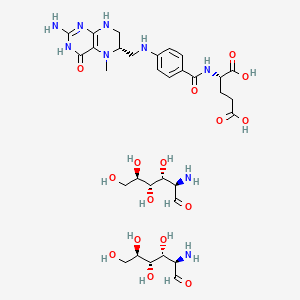

Structure

3D Structure of Parent

Properties

CAS No. |

1181972-37-1 |

|---|---|

Molecular Formula |

C32H51N9O16 |

Molecular Weight |

817.8 g/mol |

IUPAC Name |

(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid;(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C20H25N7O6.2C6H13NO5/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;2*7-3(1-8)5(11)6(12)4(10)2-9/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);2*1,3-6,9-12H,2,7H2/t12-,13-;2*3-,4+,5+,6+/m000/s1 |

InChI Key |

FZDRYCKUVGVDSO-KWWXADPNSA-N |

Isomeric SMILES |

CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O |

Canonical SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O |

Origin of Product |

United States |

Molecular and Structural Investigations of Levomefolate Glucosamine

Structural Characterization and Confirmation Methodologies

The definitive identification and structural confirmation of levomefolate glucosamine (B1671600) are established through a combination of analytical techniques that provide information on its chemical composition, arrangement of atoms, and three-dimensional structure.

Infrared (IR) spectroscopy is a key technique used for the identification of levomefolate glucosamine. The principle of IR spectroscopy involves the absorption of infrared radiation by the molecules of the compound, which causes vibrations of the chemical bonds. Different functional groups within the molecule absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint. For this compound, the IR spectrum is compared with that of an authenticated reference material to confirm its identity. The spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in both the levomefolate and glucosamine moieties of the compound.

The biological activity of levomefolate is dependent on its specific stereochemistry, with the (6S)-isomer being the active form. Therefore, assessing the stereochemical purity is of paramount importance. High-Performance Liquid Chromatography (HPLC) is the standard method employed for determining the diastereomeric purity of this compound. This technique separates the different stereoisomers based on their differential interactions with a chiral stationary phase. Regulatory guidelines specify a high requirement for diastereomeric purity, with a typical acceptance criterion of not less than 99.0% w/w for the (6S)-isomer.

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Diastereomeric Purity | HPLC | Not less than 99.0% w/w |

| Total Impurities | HPLC | Not more than 2.5% w/w |

| 4-Aminobenzoylglutamic acid (ABGA) | HPLC | Not more than 0.3% w/w |

| 4α-Hydroxy-5-methyltetrahydrofolic acid (HOMeTHFA) | HPLC | Not more than 1.0% w/w |

| (6S)-Pyrazino-s-triazine derivative [(6S)-Mefox] | HPLC | Not more than 0.3% w/w |

| 5-Methyltetra-hydropteroic acid (MeTHPA) | HPLC | Not more than 0.3% w/w |

| Any other impurity | HPLC | Not more than 0.15% w/w |

Chemical Stability and Degradation Pathway Research

The stability of this compound is a critical factor influencing its efficacy and shelf-life. Research into its stability and degradation pathways helps to understand how the molecule behaves under various conditions and identifies potential impurities that may arise.

Different salt forms of levomefolate exhibit varying stability profiles. While the crystalline calcium salt of levomefolate is noted for its stability, making it suitable for use as a supplement, the glucosamine salt's stability has also been a subject of investigation. Some preclinical findings suggest that the glucosamine form may be less stable under certain conditions compared to crystalline calcium salt forms. However, the glucosamine salt of methylfolate is considered to have good stability when the packaging remains unopened at room temperature. The bioavailability of folate from 5-MTHF-glucosamine has been found to be similar to that of the calcium salt form.

Reduced folates like 5-methyltetrahydrofolate are susceptible to degradation, particularly in the presence of oxygen. Thermal degradation studies on L-5-methyltetrahydrofolic acid have shown that its stability is influenced by factors such as pH and the presence of antioxidants.

The degradation of folates can lead to the formation of various impurities. The primary degradation pathway for 5-methyltetrahydrofolate involves oxidation. This can lead to the cleavage of the C9-N10 bond, resulting in the formation of a pteridine (B1203161) residue and p-aminobenzoyl glutamic acid.

A key degradation product and process-related impurity of levomefolate is 4-Aminobenzoylglutamic acid (ABGA). Regulatory bodies have established acceptance criteria for the presence of ABGA in this compound, which is typically determined by HPLC. The specified limit for ABGA is generally not more than 0.3% w/w, ensuring the purity and quality of the final product.

Identification and Characterization of Degradation Products and Impurities

4α-Hydroxy-5-methyltetrahydrofolic Acid (HOMeTHFA)

4α-Hydroxy-5-methyltetrahydrofolic acid, abbreviated as HOMeTHFA, is a recognized impurity associated with this compound. tga.gov.au It is a derivative of 5-methyltetrahydrofolate and its presence is carefully controlled in pharmaceutical-grade material. tga.gov.au

Molecular Profile:

Molecular Formula: C₂₀H₂₅N₇O₇ nih.govfda.gov

Molecular Weight: Approximately 475.5 g/mol nih.gov

IUPAC Name: (2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid nih.gov

In regulatory guidelines, such as those from the Therapeutic Goods Administration (TGA), HOMeTHFA is listed as an impurity with a specified acceptance criterion. tga.gov.au High-performance liquid chromatography (HPLC) is the designated method for its detection and quantification, with a mandated limit of not more than 1.0% w/w in the final this compound product. tga.gov.au

(6S)-Pyrazino-s-triazine Derivative ((6S)-Mefox)

The compound known as (6S)-Mefox is a biologically inactive degradation product that can form from the mild and prolonged oxidative degradation of 5-methyltetrahydrofolate. synzeal.com Its formation is a critical parameter in assessing the stability of folate compounds.

Molecular Profile:

Molecular Formula: C₂₀H₂₃N₇O₇ simsonpharma.comclearsynth.com

Molecular Weight: Approximately 473.44 g/mol simsonpharma.comclearsynth.com

Chemical Name: (S)-2-(4-((((S)-2-amino-8-methyl-4,9-dioxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a] tga.gov.audrugbank.comtriazin-7-yl)methyl)amino)benzamido)pentanedioic Acid simsonpharma.com

Due to its potential to form during the shelf life of the product, regulatory standards impose strict limits on its presence. tga.gov.au The TGA compositional guideline for this compound specifies that the content of (6S)-Mefox must not exceed 0.3% w/w, as determined by HPLC analysis. tga.gov.au The analysis of Mefox can be challenging as it is an isobaric compound with the biologically active 5-formyltetrahydrofolate, making chromatographic separation essential for accurate identification.

5-Methyltetra-hydropteroic Acid (MeTHPA)

5-Methyltetra-hydropteroic acid (MeTHPA) is another identified impurity of this compound. tga.gov.au It is formed from the degradation of 5-methyltetrahydrofolic acid, specifically through the cleavage of the C9-N10 bond, which separates the p-aminobenzoyl-L-glutamic acid side chain. tga.gov.auous-research.no

The presence of MeTHPA is an indicator of molecular degradation. tga.gov.au Consequently, its level is monitored as part of the quality control process for this compound. tga.gov.au Pharmacopoeial standards, such as those outlined by the TGA, set the maximum allowable limit for MeTHPA at not more than 0.3% w/w, with quantification performed via HPLC. tga.gov.au

Advanced Analytical Method Development and Validation

The chemical integrity and purity of this compound are ensured through robust analytical methods. These methods are crucial for quantifying the active ingredient and for detecting and measuring any impurities or degradation products. tga.gov.au

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for the quality control of this compound. tga.gov.au It is employed for both the quantitative assay of the main components and for the comprehensive assessment of its purity. tga.gov.au

Quantitative Analysis (Assay): The assay of this compound involves the separate quantification of its two constituent parts:

(6S)-5-methyltetrahydrofolic acid: The active folate moiety. The acceptance criteria for the assay of this compound on an anhydrous basis is 96.0% to 102.0%, which is equivalent to 53.8% to 57.1% of (6S)-5-methyltetrahydrofolic acid. tga.gov.au

Glucosamine: The stabilizing salt. The required content of glucosamine is between 42.2% and 44.9% on an anhydrous basis. tga.gov.au

Purity Assessment: HPLC is also the specified method for controlling the levels of various impurities. tga.gov.au This includes ensuring the correct stereoisomer is present and limiting both general and specific impurities. tga.gov.au

HPLC Purity and Impurity Limits for this compound

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Diastereomeric Purity | HPLC | Not less than 99.0% w/w |

| Total Impurities | HPLC | Not more than 2.5% w/w |

| 4-Aminobenzoylglutamic acid (ABGA) | HPLC | Not more than 0.3% w/w |

| 4α-Hydroxy-5-methyltetrahydrofolic acid (HOMeTHFA) | HPLC | Not more than 1.0% w/w |

| (6S)-Pyrazino-s-triazine derivative [(6S)-Mefox] | HPLC | Not more than 0.3% w/w |

| 5-Methyltetra-hydropteroic acid (MeTHPA) | HPLC | Not more than 0.3% w/w |

| Any Other Impurity | HPLC | Not more than 0.15% w/w |

Data sourced from the Therapeutic Goods Administration (TGA) Compositional Guideline for this compound. tga.gov.au

Methodologies for Physicochemical Characterization in Research Settings

The physicochemical properties of this compound are fundamental to its identity, quality, and formulation. Standardized methodologies are used to characterize these properties. tga.gov.au

Physicochemical Properties of this compound

| Test | Method Reference | Acceptance Criteria |

|---|---|---|

| Appearance | Visual | Cream to light brown powder |

| Solubility | BP General Notices | Very soluble in water; soluble in dilute acid and dilute alkali; Practically insoluble in most organic solvents |

| pH (1% w/v aqueous solution) | Ph Eur method 2.2.3 | 5.5 – 6.5 |

| Specific Optical Rotation (dry, 10% w/v in water) | USP <781> | +53° to +59° |

Data sourced from the Therapeutic Goods Administration (TGA) Compositional Guideline for this compound. tga.gov.au

pH: The pH of a 1% weight/volume aqueous solution is a critical parameter, indicating the acidity or basicity of the compound in solution. For this compound, this is expected to be in the slightly acidic to neutral range of 5.5 to 6.5. tga.gov.au

Solubility: Solubility characteristics are essential for formulation development. This compound is very soluble in water, which is a key advantage for its use. tga.gov.au

Specific Optical Rotation: As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light. tga.gov.auwikipedia.org The specific rotation is a standardized measure of this property. wikipedia.org The positive sign (+) indicates that it is dextrorotatory, rotating the light in a clockwise direction. wikipedia.orgwikipedia.org The specified range of +53° to +59° confirms the presence of the correct stereoisomer, (6S)-5-methyltetrahydrofolic acid, and is a key identity test. tga.gov.au

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| This compound | (6S)-5-methyltetrahydrofolic acid, Glucosamine salt |

| HOMeTHFA | 4α-Hydroxy-5-methyltetrahydrofolic acid |

| (6S)-Mefox | (S)-2-(4-((((S)-2-amino-8-methyl-4,9-dioxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a] tga.gov.audrugbank.comtriazin-7-yl)methyl)amino)benzamido)pentanedioic Acid |

| MeTHPA | 5-Methyltetra-hydropteroic acid |

| ABGA | 4-Aminobenzoylglutamic acid |

Biochemical and Cellular Mechanisms of Levomefolate Glucosamine Action

Elucidation of Roles in One-Carbon Metabolism

One-carbon metabolism is a complex network of interconnected biochemical pathways essential for the synthesis of nucleotides, amino acids, and for methylation reactions. Levomefolate, as L-5-MTHF, is a cornerstone of this network, primarily functioning as a crucial methyl group donor.

Methyl Donor Function in Central Metabolic Pathways

The principal role of levomefolate is to provide a methyl group for various biosynthetic reactions. This function is indispensable for cellular proliferation, maintenance, and the regulation of gene expression.

A pivotal reaction in one-carbon metabolism is the remethylation of homocysteine to form the essential amino acid methionine. This reaction is catalyzed by the vitamin B12-dependent enzyme, methionine synthase. wikipedia.org Levomefolate, in the form of L-5-MTHF, serves as the methyl donor in this process. nih.gov The methyl group from L-5-MTHF is transferred to a cobalamin (vitamin B12) cofactor on methionine synthase, which then transfers it to homocysteine, yielding methionine and regenerating tetrahydrofolate (THF). wikipedia.orgnih.gov THF can then be recycled to participate in other one-carbon transfer reactions. wikipedia.org This reaction is critical for maintaining low levels of homocysteine and for the continuous supply of methionine. wikipedia.org

The methionine synthesized from the remethylation of homocysteine is a precursor to S-adenosylmethionine (SAMe), the universal methyl donor for a vast array of methylation reactions within the cell. nih.gov SAMe is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase. nih.gov SAMe donates its methyl group to various substrates, including DNA, RNA, proteins, and phospholipids (B1166683), in reactions catalyzed by methyltransferases. nih.govoregonstate.edu These methylation events are crucial for the regulation of gene expression (epigenetics), protein function, and the synthesis of neurotransmitters and other essential molecules. oregonstate.edu Folate, by facilitating the production of methionine, plays a vital role in sustaining cellular SAMe levels and, consequently, all SAMe-dependent methylation reactions. nih.gov

The tetrahydrofolate (THF) regenerated from the methionine synthase reaction is a precursor for other folate coenzymes that are essential for the de novo synthesis of purines (adenine and guanine) and the pyrimidine, thymidylate. mdpi.comnih.gov Specifically, 10-formyl-THF is required for two steps in the purine (B94841) synthesis pathway. mdpi.com 5,10-methylene-THF is necessary for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis, catalyzed by thymidylate synthase. nih.gov One-carbon metabolism also contributes to the homeostasis of amino acids such as serine and glycine. nih.gov

| Metabolic Pathway | Enzyme | Role of Levomefolate (L-5-MTHF) | End Product | Cellular Significance |

|---|---|---|---|---|

| Homocysteine Remethylation | Methionine Synthase (MTR) | Provides the methyl group | Methionine, Tetrahydrofolate (THF) | Regulates homocysteine levels; regenerates methionine. wikipedia.org |

| SAMe Synthesis | Methionine Adenosyltransferase (MAT) | Indirectly supports by providing methionine | S-Adenosylmethionine (SAMe) | Universal methyl donor for methylation of DNA, RNA, proteins. nih.gov |

| Purine Synthesis | GAR Transformylase, AICAR Transformylase | Precursor to 10-formyl-THF | Purine nucleotides (Adenine, Guanine) | Essential for DNA and RNA synthesis. mdpi.com |

| Pyrimidine Synthesis (Thymidylate) | Thymidylate Synthase | Precursor to 5,10-methylene-THF | Thymidylate (dTMP) | Essential for DNA synthesis. nih.gov |

Interplay with Other Essential Micronutrients in Folate Cycle Regulation (e.g., Vitamin B12)

The function of levomefolate is intricately linked with other micronutrients, most notably vitamin B12 (cobalamin). As mentioned, methionine synthase is a vitamin B12-dependent enzyme. wikipedia.org In the absence of adequate vitamin B12, the transfer of the methyl group from L-5-MTHF to homocysteine is impaired. nih.gov This leads to the accumulation of L-5-MTHF, a phenomenon known as the "methyl-folate trap." nih.gov In this state, folate is trapped in the L-5-MTHF form and cannot be converted back to THF, which is needed for other metabolic reactions like purine and thymidylate synthesis. nih.gov This functional folate deficiency, despite normal or even high levels of circulating L-5-MTHF, underscores the critical codependence of folate and vitamin B12. nih.gov

Mechanisms of Cellular Uptake and Intracellular Fate

For levomefolate to exert its metabolic functions, it must first be transported into the cell and retained. This process involves specific transport systems and enzymatic modifications.

The cellular uptake of folates is primarily mediated by three transport systems: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). reactome.org RFC is widely expressed and is the major folate transporter in many tissues at neutral pH. PCFT is highly expressed in the small intestine and is crucial for the intestinal absorption of folates, functioning optimally at an acidic pH. Folate receptors are high-affinity binding proteins that mediate folate uptake via endocytosis.

Once inside the cell, levomefolate (in its monoglutamate form) undergoes polyglutamylation. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the addition of multiple glutamate (B1630785) residues to the folate molecule. Polyglutamylation serves two main purposes: it traps the folate within the cell, preventing its efflux, and it increases the affinity of folate coenzymes for the enzymes of one-carbon metabolism. The majority of intracellular folate exists in these polyglutamated forms. mdpi.com

| Process | Key Molecules/Structures | Function | Significance |

|---|---|---|---|

| Cellular Uptake | Reduced Folate Carrier (RFC), Proton-Coupled Folate Transporter (PCFT), Folate Receptors (FRs) | Transport of levomefolate across the cell membrane into the cytoplasm. | Allows extracellular folate to enter the cell for metabolic use. |

| Intracellular Retention and Activation | Folylpolyglutamate Synthetase (FPGS) | Adds multiple glutamate residues to levomefolate (polyglutamylation). | Traps folate inside the cell and increases its affinity for enzymes. |

Proton-Coupled Folate Transporter (PCFT)-Mediated Cellular Uptake

The primary mechanism for the cellular uptake of levomefolate from the intestine is facilitated by the proton-coupled folate transporter (PCFT), a member of the solute carrier (SLC) superfamily designated as SLC46A1. nih.govphysoc.orgnih.gov This transporter is highly expressed on the apical surface of enterocytes in the proximal small intestine. physoc.org A defining characteristic of PCFT is its optimal function in an acidic environment, which is consistent with the low pH of the intestinal microenvironment. nih.govbioivt.comnih.gov

PCFT operates as a symporter, coupling the influx of folates with the transport of protons down their electrochemical gradient. nih.govbioivt.com This electrogenic process is highly specific for the monoglutamylated forms of folates, such as levomefolic acid. physoc.orgwikipedia.org The affinity of PCFT for folates increases as the pH decreases, with an optimal pH of around 5.5. nih.govwikipedia.org This pH-dependent activity ensures efficient absorption of dietary folates in the upper small intestine. nih.govnih.gov Loss-of-function mutations in the PCFT gene lead to hereditary folate malabsorption, a condition characterized by severe systemic and cerebral folate deficiency, underscoring the critical role of this transporter. nih.govnih.gov

| Characteristic | Description | Supporting Evidence |

|---|---|---|

| Transporter Type | Proton-folate symporter | Couples folate uptake to the flow of protons down an electrochemical gradient. bioivt.com |

| Optimal pH | Acidic (approx. 5.5) | Functions optimally in the acidic microenvironment of the proximal jejunum. nih.govwikipedia.org |

| Substrate Specificity | Monoglutamyl folates | Does not transport polyglutamated folates. physoc.orgwikipedia.org |

| Primary Location | Apical membrane of the proximal small intestine | High expression in the duodenum and proximal jejunum. bioivt.com |

| Clinical Relevance | Mutations cause hereditary folate malabsorption | Demonstrates its essential role in intestinal folate absorption. nih.govnih.gov |

Passive Diffusion Across Biological Membranes

Due to the hydrophilic nature of levomefolic acid, its ability to cross biological membranes via passive diffusion is minimal. taylorandfrancis.comuci.eduresearchgate.netnih.govnih.gov The phospholipid bilayer of cell membranes presents a significant barrier to the passage of charged and polar molecules. uci.edu Therefore, the transport of levomefolate into cells is almost entirely dependent on specific carrier-mediated systems like the PCFT. taylorandfrancis.comresearchgate.net This reliance on protein transporters ensures regulated and efficient uptake of this essential vitamin.

Transport Across Specialized Physiological Barriers (e.g., Blood-Brain Barrier Permeability)

The transport of folate into the central nervous system is a tightly regulated process, essential for normal brain development and function. Levomefolic acid is the primary form of folate that crosses the blood-brain barrier (BBB). wikipedia.orgdrugbank.comresearchgate.net This transport is mediated by specific carrier systems. While PCFT is expressed in the choroid plexus and plays a role in transporting folates into the cerebrospinal fluid (CSF), the primary transporter at the BBB is the Folate Receptor Alpha (FRα). nih.govfratnow.com

FRα is highly expressed at the choroid plexus and facilitates the uptake of levomefolic acid from the blood into the CSF. fratnow.com In vivo studies in rats have demonstrated a saturable transport system for methyltetrahydrofolic acid (a form of levomefolic acid) at the BBB. nih.gov The permeability-surface area product for methyltetrahydrofolic acid was found to be significantly greater than that of sucrose, a marker for passive diffusion, indicating a carrier-mediated process. nih.gov

| Transport System | Location | Role in Brain Folate Transport |

|---|---|---|

| Folate Receptor Alpha (FRα) | Choroid Plexus | Primary transporter of levomefolic acid across the blood-brain barrier into the cerebrospinal fluid. fratnow.com |

| Proton-Coupled Folate Transporter (PCFT) | Choroid Plexus | Contributes to the transport of folates into the cerebrospinal fluid. nih.gov |

| Reduced Folate Carrier (RFC) | Brain | Plays a minor role in folate transport into the brain. fratnow.com |

Polyglutamylation by Folylpolyglutamate Synthetase (FPGS) and its Metabolic Implications

Once inside the cell, levomefolic acid is converted to tetrahydrofolate (THF). drugbank.com THF then undergoes polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). drugbank.comnih.govnih.govwikipedia.orgproteopedia.orggenecards.org This process involves the sequential addition of glutamate residues to the folate molecule. wikipedia.orgproteopedia.org

Polyglutamylation is a critical metabolic step for several reasons. Firstly, the polyglutamated forms of folates are retained within the cell, as the longer glutamate tail prevents their efflux across the cell membrane. proteopedia.orggenecards.org Secondly, polyglutamylated folates are often the preferred coenzyme substrates for the enzymes involved in one-carbon metabolism. nih.govgenecards.org This enhances the efficiency of folate-dependent reactions. Therefore, FPGS plays a central role in maintaining intracellular folate homeostasis and ensuring the availability of folate coenzymes for various metabolic pathways. nih.govwikipedia.org

| Process | Enzyme | Metabolic Implication |

|---|---|---|

| Polyglutamylation | Folylpolyglutamate Synthetase (FPGS) | Addition of glutamate residues to tetrahydrofolate. wikipedia.orgproteopedia.org |

| Intracellular Retention | - | Polyglutamated folates are trapped within the cell. proteopedia.orggenecards.org |

| Coenzyme Activity | - | Polyglutamylated folates are more effective coenzymes for one-carbon transfer reactions. nih.govgenecards.org |

Engagement with Critical Cellular Functions

Levomefolate is a cornerstone of cellular metabolism, directly and indirectly influencing a multitude of critical functions, including the synthesis and repair of DNA, and the epigenetic regulation of gene expression.

Regulation of DNA Biosynthesis and Repair Processes

Levomefolic acid is indispensable for the de novo synthesis of nucleotides, the building blocks of DNA. wikipedia.orgdrugbank.com Through the one-carbon metabolic pathway, folate coenzymes provide the one-carbon units necessary for the synthesis of purines (adenine and guanine) and the pyrimidine, thymidine. wikipedia.orgnih.govresearchgate.net Specifically, tetrahydrofolate derivatives are essential for the formation of the purine ring and for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in DNA synthesis. researchgate.net

A deficiency in folate can impair DNA synthesis, leading to an imbalance in nucleotide pools and an increased risk of uracil (B121893) misincorporation into DNA. nih.gov This can trigger DNA repair mechanisms and, if overwhelmed, may lead to chromosomal breaks and genome instability. nih.govreactome.org

Influence on Gene Expression through DNA Methylation

Levomefolate exerts a profound influence on gene expression through its role in DNA methylation, a key epigenetic mechanism. nih.gov The metabolic pathway involving levomefolic acid is responsible for the regeneration of methionine from homocysteine. wikipedia.orgdrugbank.com Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for virtually all methylation reactions in the cell, including the methylation of DNA. nih.govamsbio.comnih.govresearchgate.netyoutube.com

DNA methylation typically occurs at CpG dinucleotides and plays a crucial role in regulating gene expression. nih.gov By providing the necessary methyl groups via SAM, levomefolate ensures the proper maintenance of DNA methylation patterns, which are essential for normal development and cellular function. nih.govnih.gov Alterations in folate status can impact SAM levels, potentially leading to aberrant DNA methylation patterns and altered gene expression, which has been implicated in various disease processes. nih.govmdpi.com

| Molecule | Role in Methylation Cycle |

|---|---|

| Levomefolic Acid | Donates a methyl group to convert homocysteine to methionine. wikipedia.orgdrugbank.com |

| Methionine | Precursor to S-adenosylmethionine (SAM). nih.gov |

| S-Adenosylmethionine (SAM) | The primary methyl group donor for DNA methylation. nih.govamsbio.comnih.govresearchgate.netyoutube.com |

| DNA Methyltransferases (DNMTs) | Enzymes that catalyze the transfer of a methyl group from SAM to DNA. mdpi.com |

Cellular Processes of Amino Acid Metabolism

Levomefolate is a cornerstone of one-carbon metabolism, a network of interconnected pathways that transfer one-carbon units for various biosynthetic reactions. Its most prominent role in amino acid metabolism is the remethylation of homocysteine to methionine. nih.gov

In this crucial reaction, L-5-MTHF donates its methyl group to homocysteine, a sulfur-containing amino acid, in a process catalyzed by the enzyme methionine synthase. researchgate.net This conversion is not only vital for synthesizing the essential amino acid methionine but also for regenerating the parent compound tetrahydrofolate (THF), which can then be used to form other folate derivatives needed for cellular processes like DNA synthesis. drugbank.com

By facilitating the conversion of homocysteine, levomefolate plays a direct role in regulating its intracellular and plasma concentrations. Elevated homocysteine levels are associated with various pathological conditions, and adequate folate status is essential for its proper metabolic control. nih.govspringermedizin.de

| Metabolite/Enzyme | Role in the Pathway | Significance |

|---|---|---|

| Levomefolate (L-5-MTHF) | Methyl Donor | Provides the one-carbon unit for homocysteine remethylation. nih.gov |

| Homocysteine | Substrate | An intermediate amino acid that receives a methyl group to become methionine. springermedizin.de |

| Methionine | Product | An essential amino acid required for protein synthesis and as a precursor to SAMe. nih.gov |

| Methionine Synthase | Enzyme | Catalyzes the transfer of the methyl group from L-5-MTHF to homocysteine. researchgate.net |

| Tetrahydrofolate (THF) | Co-product | Regenerated after methyl group donation, allowing it to re-enter the folate cycle. drugbank.com |

A study comparing the effects of L-5-methyltetrahydrofolate and folic acid on plasma homocysteine demonstrated the efficacy of the active folate form. In subjects homozygous for the 677C-->T polymorphism of the MTHFR enzyme, L-5-MTHF significantly reduced homocysteine levels, and this effect was sustained even six months after treatment cessation. nih.gov

Role in Myelin Synthesis and Repair at the Cellular Level

Levomefolate contributes indirectly but critically to the synthesis and maintenance of myelin, the lipid-rich sheath that insulates nerve axons and is essential for rapid nerve impulse conduction. mayoclinic.org This role is mediated through the methionine cycle. The methionine produced from homocysteine remethylation is subsequently converted into S-adenosylmethionine (SAMe). nih.gov

SAMe is the universal methyl donor for a vast number of transmethylation reactions, which are fundamental to the synthesis of major myelin components. nih.govnih.govnbinno.com These components include:

Phospholipids: Essential structural elements of the myelin membrane.

Myelin Proteins: Such as myelin basic protein, which is crucial for the compaction and stability of the myelin sheath.

Research has demonstrated that the availability of methyl donors is directly related to the formation of myelin components. nih.gov Studies using cycloleucine, an inhibitor of the enzyme that produces SAMe, resulted in significant alterations to brain myelin content, including phospholipids and proteins, underscoring the critical role of the SAMe-dependent methylation pathway in myelination. nih.gov Furthermore, SAMe levels have been shown to regulate the DNA methylome in Schwann cells, the myelinating cells of the peripheral nervous system, indicating an epigenetic role in directing the myelination process. nih.gov

Additionally, the glucosamine (B1671600) component of the compound may have a direct role in myelination. Research indicates that N-acetylglucosamine, a related compound, promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes, which are responsible for myelination in the central nervous system. nih.gov

| Myelin Component | Effect of Impaired Methylation (via SAMe Inhibition) | Reference |

|---|---|---|

| Overall Myelin Content | Significantly reduced in the brain. | nih.gov |

| Phospholipids | Levels were significantly altered, with sphingomyelin (B164518) notably increased. | nih.gov |

| Galactolipids | Significantly reduced in the brain. | nih.gov |

| Myelin Basic Protein (MBP) | Specific isoforms showed a dramatic increase in the sciatic nerve. | nih.gov |

| Proteolipid Protein (PLP) | Decreased in purified brain myelin. | nih.gov |

Cofactor Activity in Monoamine Neurotransmitter Production

Levomefolate is a key regulator in the synthesis of the monoamine neurotransmitters serotonin, dopamine (B1211576), and norepinephrine (B1679862), which are fundamental for mood regulation, cognitive function, and various physiological processes. neiglobal.comnih.gov Its role is to facilitate the synthesis and regeneration of an essential cofactor known as tetrahydrobiopterin (B1682763) (BH4). nih.govneiglobal.comwikipedia.org

The synthesis of these neurotransmitters from their respective amino acid precursors is catalyzed by two rate-limiting enzymes:

Tryptophan Hydroxylase: Converts tryptophan into the precursor for serotonin.

Tyrosine Hydroxylase: Converts tyrosine into the precursor for dopamine, which is subsequently converted to norepinephrine.

Both of these critical enzymes are dependent on BH4 for their catalytic activity. neiglobal.commdpi.com An inadequate supply of BH4 renders these enzymes inactive, thereby limiting the production of their associated neurotransmitters. Levomefolate supports the de novo synthesis and recycling of BH4, ensuring its availability for the hydroxylase enzymes. nih.govsemanticscholar.org By maintaining an adequate pool of BH4, levomefolate ensures that the synthesis pathways for serotonin, dopamine, and norepinephrine can proceed efficiently. nih.govneiglobal.com

| Neurotransmitter | Amino Acid Precursor | Rate-Limiting Enzyme | Essential Cofactor (BH4) | Role of Levomefolate |

|---|---|---|---|---|

| Serotonin | Tryptophan | Tryptophan Hydroxylase | Required mdpi.com | Supports the synthesis and regeneration of BH4, enabling enzyme function. nih.govneiglobal.com |

| Dopamine | Tyrosine | Tyrosine Hydroxylase | Required mdpi.com | |

| Norepinephrine | Tyrosine (via Dopamine) | Dopamine β-hydroxylase | Required wikipedia.org |

Comparative Biochemistry and Advanced Biological Studies of Levomefolate Glucosamine

Comparative Biokinetics and Systemic Disposition

The biokinetics of folates are complex, with significant differences observed between various forms. Levomefolate glucosamine (B1671600), as a source of the biologically active form of folate, levomefolic acid ((6S)-5-methyltetrahydrofolate or 5-MTHF), exhibits a distinct pharmacokinetic profile compared to the synthetic folic acid and other folate salts.

Levomefolate glucosamine provides levomefolic acid, the primary active form of folate found in circulation. drugbank.com Studies comparing its bioavailability to that of folic acid and other folate forms, such as calcium levomefolate, have demonstrated its efficacy. The European Food Safety Authority (EFSA) concluded that the bioavailability of this compound and calcium levomefolate is comparable. nih.goveuropa.eu

Research indicates that at doses of 400 μ g/day and higher, 5-MTHF is more bioavailable than folic acid. europa.euresearchgate.net This has led to the proposal of different conversion factors for calculating Dietary Folate Equivalents (DFE). For intakes below 400 μ g/day , the conversion factor for 5-MTHF is 1.7, similar to folic acid. europa.eu However, for intakes of 400 μ g/day or more from supplements, the conversion factor for 5-MTHF is proposed to be 2.0, reflecting its superior bioavailability. nih.goveuropa.eu

A randomized crossover trial in human volunteers found no significant differences in the serum concentrations of total folate after a single oral administration of this compound or calcium levomefolate. nih.gov However, some animal studies suggest a superior bioavailability profile for the glucosamine salt over both the calcium salt and folic acid. hermes-consilium.com

This compound is a source of levomefolic acid (5-MTHF), which is the predominant and biologically active form of folate in human plasma, accounting for about 98% of circulating folates. drugbank.comnih.gov Unlike synthetic folic acid, which is a prodrug, levomefolate is a pre-metabolized folate. nih.govdrugbank.com This means it does not require enzymatic reduction to become metabolically active and can be directly utilized by the body's cells. nih.gov Upon ingestion, this compound readily dissociates in the digestive tract, allowing the 5-MTHF component to be absorbed and used directly in crucial metabolic pathways, such as the synthesis of DNA and the regulation of homocysteine. drugbank.comeuropa.eu

The metabolic activation of synthetic folic acid is a multi-step process that relies on several enzymes. nih.gov Folic acid must first be reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). nih.govnih.gov Subsequently, THF is converted to 5,10-methylenetetrahydrofolate, which is then irreversibly reduced to the active 5-MTHF by the enzyme methylenetetrahydrofolate reductase (MTHFR). nih.govmedlineplus.gov

This compound, by providing 5-MTHF directly, bypasses these enzymatic steps. nih.gov This is particularly significant because the activity of both DHFR and MTHFR can be limiting factors in folate metabolism. nih.govseekinghealth.com DHFR activity in humans is relatively low, which can lead to the accumulation of unmetabolized folic acid in the circulation, especially with high intakes. mdpi.com Furthermore, common genetic polymorphisms in the MTHFR gene, such as the 677C>T variant, can significantly reduce the enzyme's activity, impairing the conversion of folate to its active form. medlineplus.govnih.gov By delivering the final, active metabolite, this compound ensures that individuals with reduced DHFR or MTHFR enzyme activity can still efficiently utilize this essential vitamin. nih.govnih.gov

Preclinical studies in animal models have provided detailed insights into the comparative pharmacokinetics of this compound. A study in Sprague-Dawley rats compared the oral bioavailability of this compound with that of calcium levomefolate and folic acid after a single oral administration. minervamedica.itnih.govsemanticscholar.org The results demonstrated a significantly enhanced bioavailability for the glucosamine salt. researchgate.netminervamedica.itnih.gov

Administration of this compound resulted in a peak plasma concentration (Cmax) of 5-MTHF that was 1.8 times higher than that achieved with calcium levomefolate and 3.1 times higher than that from folic acid. minervamedica.itnih.gov The total folate exposure, as measured by the area under the plasma concentration-time curve (AUC), was also substantially greater with this compound. The AUC over 8 hours was 9.7 times higher than that of folic acid and 1.12 times higher than that of calcium levomefolate. researchgate.netminervamedica.itnih.gov The time to reach peak concentration (tmax) was similar across the three folate forms. minervamedica.itnih.gov

| Parameter | This compound | Calcium Levomefolate | Folic Acid |

|---|---|---|---|

| Cmax (ng/mL) | 879.6 ± 330.3 | 486.8 ± 184.1 | 281.5 ± 135.7 |

| AUC (0-8h) (ng/mL·h) | 1123.9 | 997.6 | 114.7 |

Bioavailability Assessment Relative to Folic Acid and Other Folate Forms

Differential Metabolic Responses to Folate Isomers and Salts

The specific form of folate administered can elicit different metabolic responses, particularly concerning its accumulation and storage within cells and tissues.

Red blood cell (RBC) folate concentration is a key biomarker of long-term folate status and reflects the folate stores in the body's tissues. nih.govcap.org Studies have shown that supplementation with the biologically active 5-MTHF is more effective at increasing RBC folate levels than an equimolar amount of folic acid. caldic.com

In a 24-week intervention trial with healthy women, supplementation with 416 μg of 5-MTHF resulted in a significantly greater increase in RBC folate concentrations compared to supplementation with 400 μg of folic acid. caldic.com This suggests a more efficient internalization and utilization of 5-MTHF by hematopoietic cells. nih.gov While plasma folate levels tended to plateau after 12 weeks of supplementation, RBC folate concentrations continued to rise throughout the 24-week study period in all treatment groups, indicating a continuous accumulation into long-term stores. caldic.com

The direct provision of 5-MTHF bypasses the potential metabolic bottlenecks associated with folic acid conversion, leading to a more robust increase in the intracellular folate pool, as reflected by RBC folate levels. caldic.comnih.gov This enhanced accumulation is crucial for supporting the numerous intracellular one-carbon transfer reactions that depend on folate coenzymes. nih.gov

| Supplement Group | Key Finding |

|---|---|

| 5-MTHF (416 µg/day) | Significantly greater increase in RBC folate over 24 weeks compared to folic acid. |

| Folic Acid (400 µg/day) | Effective at increasing RBC folate, but to a lesser extent than an equimolar amount of 5-MTHF. |

Analysis of the Unmetabolized Folic Acid (UMFA) Phenomenon and its Biochemical Consequences

The phenomenon of unmetabolized folic acid (UMFA) in circulation is a direct consequence of the biochemical differences between synthetic folic acid and naturally occurring folates. Folic acid, a fully oxidized synthetic compound used in food fortification and supplements, is not biologically active itself. It requires reduction to dihydrofolate (DHF) and then to the metabolically active tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR), primarily in the liver. mdpi.comseekinghealth.com

Human liver DHFR activity is relatively low and can be easily saturated. mdpi.comnih.gov When folic acid intake exceeds the reductive capacity of DHFR, typically at oral doses greater than 200-280 μg, the excess is absorbed and enters the bloodstream as UMFA. nih.govfrontiersin.orgnih.gov This saturation leads to the unnatural presence of unmetabolized folic acid in the plasma, a condition not typically observed with the consumption of natural dietary folates. nih.govnih.gov While single doses of folic acid are generally cleared from the plasma through tissue uptake and renal excretion, chronic high intake can lead to detectable fasting levels of UMFA. nih.gov

The primary biochemical consequence of circulating UMFA is its potential to interfere with the transport and metabolism of natural, reduced folates. nih.gov UMFA can compete with endogenous folates, such as 5-methyltetrahydrofolate (5-MTHF), for binding to folate receptors and transport proteins. seekinghealth.compreprints.org This competition can disrupt normal folate homeostasis and potentially lead to a state of functional folate deficiency, even when total folate intake appears adequate. preprints.org The presence of UMFA is now considered a biomarker for excess folic acid intake. nih.gov Concerns have been raised that the long-term presence of UMFA may be associated with various adverse health effects, although research is ongoing and findings remain inconclusive. frontiersin.orgnih.gov

Enzymatic Inhibition and Metabolic Perturbations Associated with UMFA Accumulation (e.g., Thymidylate Synthase, DHFR, MTHFR)

The accumulation of UMFA can lead to significant metabolic perturbations through the competitive inhibition of key enzymes in the one-carbon metabolism pathway.

Dihydrofolate Reductase (DHFR): Folic acid itself acts as an inhibitor of DHFR, competing with the enzyme's natural substrate, DHF. mdpi.comnih.gov High concentrations of folic acid can competitively inhibit the reduction of DHF to THF, a critical step for regenerating the pool of active folates. nih.gov This inhibition not only slows the activation of synthetic folic acid but also impedes the recycling of DHF produced during the synthesis of thymidylate, a crucial component of DNA. nih.gov The slow rate of folic acid reduction by human DHFR, noted to be significantly less than in rat liver, exacerbates this issue. mdpi.com

Methylenetetrahydrofolate Reductase (MTHFR): High folic acid intake can indirectly inhibit MTHFR. The accumulation of DHF, resulting from DHFR saturation and inhibition, is a potent inhibitor of MTHFR. nih.gov Furthermore, some studies suggest that folic acid itself can directly inhibit MTHFR activity. seekinghealth.compreprints.org This inhibition can lead to what is termed a "pseudo-MTHFR deficiency," where the enzyme's function is reduced despite the absence of a genetic polymorphism. nih.govnih.gov By impairing the conversion of 5,10-methylenetetrahydrofolate to 5-MTHF, UMFA accumulation disrupts the main pathway for providing methyl groups for the remethylation of homocysteine to methionine, a vital step for DNA methylation and neurotransmitter synthesis. nih.gov

| Enzyme | Mechanism of Inhibition | Metabolic Consequence | Reference |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Competitive inhibition by folic acid; competition with the natural substrate DHF. | Reduced conversion of DHF to THF, leading to DHF accumulation and impaired regeneration of active folates. | mdpi.comnih.gov |

| Methylenetetrahydrofolate Reductase (MTHFR) | Indirect inhibition by accumulated DHF; potential direct inhibition by folic acid. | Impaired production of 5-MTHF, disrupting homocysteine remethylation and leading to a "pseudo-MTHFR deficiency". | seekinghealth.compreprints.orgnih.govnih.gov |

| Thymidylate Synthase (TYMS) | Indirectly affected by reduced availability of its substrate, 5,10-methylenetetrahydrofolate, due to overall folate cycle disruption. | Potential impairment of DNA synthesis and repair. | researchgate.net |

In Vitro Mechanistic Investigations

Cellular Model Systems for Folate Transport and Metabolism Research (e.g., Colorectal Cancer Cell Lines)

In vitro cellular models are indispensable tools for dissecting the molecular mechanisms of folate transport, metabolism, and their roles in cellular processes. Colorectal cancer (CRC) cell lines are particularly relevant and widely used models due to the established link between folate status and colorectal carcinogenesis. preprints.orguea.ac.uk Cell lines such as HT29, SW620, HCT116, and others provide robust systems to study these pathways. wur.nlrsc.org

Researchers utilize these cell lines to investigate several key areas:

Folate Transport: CRC cells often overexpress folate receptors (FRα), the reduced folate carrier (RFC), and the proton-coupled folate transporter (PCFT), making them ideal for studying the kinetics and regulation of folate uptake. preprints.orgnih.gov Studies have used these models to explore how different folate forms, including folic acid and 5-MTHF, are transported into the cell and how this transport is affected by various physiological conditions. wur.nl For example, research has targeted FRα and Tyro3 receptors on CRC cell lines to enhance the delivery of nanoparticles, demonstrating the functional activity of these receptors in cellular uptake. rsc.org

Metabolic Differences: The differential effects of various folate forms on cellular metabolism can be precisely quantified. Gene expression analysis in HT29 cells revealed that high concentrations of folic acid increased energy metabolism-related genes, whereas supplemental levels of 5-MTHF affected protein synthesis and pathways related to cell differentiation and viability. wur.nl

Metabolic Vulnerabilities: Studies on CRC cell lines with varying metastatic potential (e.g., SW620) have identified that metastatic cells can be selectively dependent on cytosolic folate metabolism. nih.gov This research pinpointed enzymes like MTHFD1 as potential therapeutic targets, showing that their inhibition selectively impairs the proliferation of metastatic cells. nih.gov This highlights the utility of these models in identifying metabolic vulnerabilities in cancer. nih.gov

| Cell Line | Research Focus | Key Finding | Reference |

|---|---|---|---|

| HT29 | Differential gene expression in response to folic acid vs. 5-MTHF. | High folic acid altered energy and iron metabolism genes, while 5-MTHF impacted protein synthesis and cancer-related pathways. | wur.nl |

| SW620 | Metabolic vulnerabilities in metastatic CRC. | Metastatic cells showed selective dependence on cytosolic folate metabolism, particularly the enzyme MTHFD1. | nih.gov |

| HCT116, CRL1790, CRL2159 | Targeted nanoparticle delivery via folate receptors. | Folate receptor-α (FRα) and Tyro3 receptors were effective targets for enhancing nanoparticle internalization. | rsc.org |

Use of Animal Models for Folate Metabolism and Tissue Distribution Research

Animal models, particularly rodents such as rats and mice, are crucial for studying the systemic absorption, metabolism, and tissue distribution of folates in a whole-organism context. These models allow for investigations that are not feasible in humans, providing comprehensive insights into folate pharmacokinetics.

Studies in rat models have been used to compare the absorption and distribution of different folate forms, including folic acid, 5-MTHF, and folinic acid (leucovorin). nih.gov Key findings from these studies include:

Conversion and Absorption: During absorption, all folate forms are largely converted to 5-MTHF in the intestine. nih.gov However, a significant portion of synthetic folic acid can escape this initial metabolism and enter the blood unmetabolized, especially at higher doses. nih.gov In one rat study, approximately 50% of administered folic acid remained in its native form in the blood over a 240-minute period. nih.gov

Tissue Distribution: Once absorbed, folates are rapidly distributed to various tissues. Studies tracking radiolabeled folic acid or measuring folate concentrations in different organs provide a quantitative map of this distribution. In rats fed a folate-free diet, the highest concentrations of folate were found in the liver, followed by the kidneys and testes. researchgate.net The majority of the total body folate was stored in the carcass (55.6%) and the liver (26.0%). researchgate.net

Placental and Fetal Transport: Animal models are invaluable for pregnancy-related folate research. Studies in pregnant rats have demonstrated the rapid distribution of absorbed folate to the placenta and fetus, which is essential for preventing birth defects. nih.govnih.gov These models have also been used to show how factors like folate receptor autoantibodies can block folate transport to the fetus and how different folate forms (e.g., levofolinate) may be more effective at overcoming this blockage. nih.gov

Recent research in animal models has also explored the metabolic effects of varying dietary folate levels throughout the lifespan, suggesting that lower folate intake in later life might benefit metabolic health and promote healthier aging by enhancing metabolic flexibility. tamu.edu

Advanced Research on Synthesis and Formulation of Levomefolate Glucosamine

Synthetic Chemistry Methodologies and Process Optimization

The synthesis of Levomefolate glucosamine (B1671600) is a multi-step process that hinges on achieving high stereochemical purity of the folate moiety and efficient formation of the stable glucosamine salt.

The core of levomefolate is the (6S)-5-methyltetrahydrofolate ((6S)-5-MTHF) molecule. The therapeutic activity resides exclusively in this (6S) diastereomer. tga.gov.au Consequently, stereoselective synthesis is paramount to avoid contamination with the unnatural and inactive (6R) diastereomer. Several methodologies have been developed to achieve this:

Asymmetric Catalytic Hydrogenation : This method involves the reduction of folic acid to (6S)-tetrahydrofolic acid. google.com While effective, achieving high diastereomeric excess can be challenging and may require costly specialized organometallic catalysts, which can be prohibitive for large-scale production. google.com Process optimization has led to folic acid conversion rates exceeding 92% and a diastereomeric excess of over 86% for the desired (6S) isomer. google.com

Chemoenzymatic Synthesis : This approach utilizes enzymes for highly specific reactions. One process involves the initial reduction of folic acid to dihydrofolic acid (DHFA), followed by a stereoselective reduction of DHFA using the enzyme dihydrofolate reductase (DHFR) to yield (6S)-tetrahydrofolic acid ((6S)-THFA). google.com This intermediate is then converted to (6S)-5-MTHF. google.com While this method offers high specificity, it can be complex for large-scale commercial applications. google.com

One-Pot Enzymatic Synthesis : More recent research has focused on efficient, multi-enzyme, one-pot cascade reactions to produce L-5-MTHF directly from folic acid. rsc.org This green chemistry approach avoids the need for transition metal catalysts and unstable reductants, resulting in high molar conversion rates (e.g., 95.6%) and simplifying the production process. rsc.org

Once the (6S)-5-MTHF moiety is synthesized, it is converted into a stable salt form for use in formulations. Glucosamine was selected as the salifying agent for its properties as a natural compound found in human tissues. hermes-consilium.com

The salt formation and purification process is critical for the final product's quality and stability. Strategies include:

Crystallization and Recrystallization : Following synthesis of the (6S)-THFA intermediate, salt formation with agents like benzenesulfonic acid or p-toluenesulfonic acid followed by recrystallization can significantly enrich the diastereomeric excess to over 97%. google.com This high-purity intermediate is then used in the subsequent steps to form the final levomefolate glucosamine salt.

Purity Control : Regulatory guidelines stipulate strict limits on impurities. High-Performance Liquid Chromatography (HPLC) is used to ensure the final product meets acceptance criteria, with a diastereomeric purity of not less than 99.0% w/w. tga.gov.au Limits are also set for total impurities (not more than 2.5% w/w) and specific degradation products like 4-Aminobenzoylglutamic acid (ABGA) (not more than 0.3% w/w). tga.gov.au

Formulation Development and Stability Profiling

The choice of the salt form significantly impacts the stability, solubility, and ultimately, the bioavailability of the active folate molecule.

This compound is characterized as an amorphous product. nih.gov Research comparing its stability to crystalline salt forms, particularly the calcium salt of L-5-MTHF, has yielded significant findings.

In one study, the stability of an amorphous 6S-5-MTHF glucosamine salt (MTHF GA) was compared with two crystalline forms of 6S-5-MTHF calcium salt (MTHF CA and MTHF CAC). nih.gov The results indicated that the amorphous glucosamine salt was less stable. nih.gov For instance, the content of the degradation product 4-aminobenzoyl glutamic acid in the glucosamine salt increased 2.5 times more than in the crystalline calcium salts after 120 hours. nih.gov

Another in vitro evaluation compared different commercial brands of L-5-MTHF, including glucosamine and calcium salt forms. ijbpas.comresearchgate.net The study concluded that crystalline calcium salt forms (Metafolin® and Cerebrofolate™) demonstrated superior stability and potency when compared to the amorphous glucosamine salt form over a 90-day period. ijbpas.comresearchgate.net

| Salt Form | Physical Form | Relative Stability Finding | Key Degradation Marker |

|---|---|---|---|

| This compound | Amorphous | Less stable compared to crystalline calcium salts. nih.gov | Higher increase in 4-aminobenzoyl glutamic acid over time. nih.gov |

| Levomefolate Calcium (Crystal Form I) | Crystalline | More stable than amorphous glucosamine salt. nih.gov | Lower increase in 4-aminobenzoyl glutamic acid over time. nih.gov |

| Levomefolate Calcium (Crystal Form C) | Crystalline | Showed greater stability than both amorphous glucosamine salt and Crystal Form I calcium salt. nih.gov | Lowest increase in 4-aminobenzoyl glutamic acid over time. nih.gov |

Several physicochemical factors are critical to the stability and performance of this compound formulations.

Water Solubility : this compound is described as being very soluble in water. tga.gov.autga.gov.au This high aqueous solubility is an advantage in formulation, as it can facilitate dissolution. hermes-consilium.com The amorphous nature of the glucosamine salt is reported to offer higher solubility compared to crystalline alternatives like the calcium salt, which is a key consideration for bioavailability. hermes-consilium.com

Purity : The purity of the active ingredient is fundamental to its stability. The presence of impurities can accelerate degradation. As noted, strict specifications for diastereomeric purity (≥99.0%) and limits on total and specific impurities are in place to ensure the quality of the final product. tga.gov.au L-5-MTHF is known to be sensitive to oxygen and moisture, which can reduce its stability, making the control of the manufacturing and storage environment crucial. researchgate.net

Water Content : The amount of water present in the final powdered ingredient is also a critical parameter. For this compound, the water content is specified to be not more than 8.0% w/w. tga.gov.au For some crystalline calcium salts, this range can be higher. nih.gov Controlling water content is essential for preventing degradation of the moisture-sensitive folate molecule. researchgate.net

Preclinical Evaluation of Compound Performance

Preclinical studies, particularly pharmacokinetic analyses in animal models, provide crucial insights into the performance of different salt forms of levomefolate.

A key study in male Sprague-Dawley rats compared the pharmacokinetic behavior of an amorphous 6S-5-MTHF glucosamine salt (MTHF GA) against a novel, stable crystal form of 6S-5-MTHF calcium salt (MTHF CAC) and another crystalline calcium salt (MTHF CA). nih.gov The results demonstrated significant differences in absorption and utilization. nih.gov

The mean residence time of the active folate moiety in plasma was significantly shorter for the glucosamine salt (1.5 ± 0.3 h) compared to the novel crystalline calcium salt (3.7 ± 1.9 h). nih.gov Most notably, the relative bioavailability of the novel crystalline calcium salt (MTHF CAC) was calculated to be 218% compared to the amorphous glucosamine salt, suggesting that the glucosamine salt was less efficiently absorbed and utilized in this preclinical model. nih.gov The study concluded that the novel calcium salt form could be better absorbed and utilized for a longer period of time. nih.gov

| Compound | Mean Residence Time (0–t) (hours) | Relative Bioavailability (vs. MTHF GA) |

|---|---|---|

| This compound (MTHF GA) | 1.5 ± 0.3 | 100% |

| Levomefolate Calcium (MTHF CA) | 1.0 ± 0.2 | 162%* |

| Levomefolate Calcium (MTHF CAC) | 3.7 ± 1.9 | 218% |

*Relative bioavailability of MTHF CA vs MTHF GA calculated from the study's reported relative bioavailability of MTHF CAC vs both MTHF CA (351%) and MTHF GA (218%).

In Vitro Dissolution and Absorption Models

The preclinical assessment of a pharmaceutical compound's oral bioavailability relies heavily on in vitro models that simulate its dissolution and absorption within the gastrointestinal tract. For this compound, these models are crucial for understanding its biopharmaceutical properties.

Dissolution Characteristics

Dissolution testing is a standardized method used to measure the rate and extent to which a substance forms a solution under specified conditions. It is a critical predictor of a drug's in vivo performance. This compound is characterized as being very soluble in water. tga.gov.au This high aqueous solubility suggests that the dissolution of the active moiety, levomefolate, is unlikely to be the rate-limiting step for its absorption after oral administration. In standard in vitro dissolution apparatus (e.g., USP Apparatus 1 or 2), it is anticipated that this compound would exhibit rapid and complete dissolution in aqueous media across the physiological pH range of the gastrointestinal tract. While specific dissolution profiles for this compound formulations are proprietary, the inherent solubility of the compound indicates a favorable dissolution behavior.

Intestinal Permeability and Absorption Models

To predict the intestinal absorption of a compound, in vitro models simulating the intestinal epithelium are employed. The Caco-2 cell monolayer assay is the most widely utilized and accepted model for this purpose. nih.govyoutube.com Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semipermeable filters, differentiate to form a monolayer of polarized enterocytes with tight junctions and a brush border, mimicking the barrier properties of the human intestinal epithelium. researchgate.net

This model allows for the investigation of different transport mechanisms:

Transcellular Pathway: Passage of the substance directly through the cells, which can be passive (diffusion) or active (carrier-mediated).

Paracellular Pathway: Passage of the substance through the tight junctions between the cells.

Levomefolate, the active component, is the primary form of folate in circulation and is known to be transported across cellular membranes by specific carrier proteins, such as the proton-coupled folate transporter (PCFT) and the reduced folate carrier (RFC). drugbank.com Caco-2 cells express these transport proteins, making the model particularly suitable for evaluating the absorption of levomefolate. nih.gov The permeability of a compound in this model is expressed as an apparent permeability coefficient (Papp), which is used to classify its potential for in vivo absorption.

Table 1: Classification of Intestinal Permeability using the Caco-2 Model This table presents a generalized classification scheme. Specific Papp value ranges may vary slightly between laboratories.

| Permeability Classification | Typical Papp (x 10⁻⁶ cm/s) | Absorption Mechanism | Example Compounds | Predicted Classification for Levomefolate |

|---|---|---|---|---|

| Low | < 1 | Primarily Paracellular | Mannitol | Unlikely |

| Moderate | 1 - 10 | Mixed; Passive Transcellular and Paracellular | ||

| High | > 10 | Primarily Transcellular (Passive or Active) | Progesterone | Likely |

| Efflux Substrate | Efflux Ratio > 2 | Active Efflux | Digoxin | To be determined |

Based on its role as a vital nutrient with dedicated transport systems, levomefolate is expected to exhibit high permeability in the Caco-2 model, indicative of carrier-mediated active transport. Studies would typically measure Papp in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high A-B Papp value and an efflux ratio (B-A Papp / A-B Papp) of less than 2 would confirm efficient absorption without significant involvement of efflux pumps.

Investigations of Biochemical Interactions with Co-Administered Substances in Non-Clinical Models

Non-clinical in vitro models are essential for identifying potential biochemical interactions between a new compound and other substances. These investigations typically focus on two main areas: metabolic interactions (e.g., induction or inhibition of cytochrome P450 enzymes) and pharmacodynamic interactions (e.g., effects on the activity of other compounds).

Interactions Related to the Glucosamine Moiety

The glucosamine component of the salt has been the subject of several in vitro interaction studies. Some non-clinical reports and theoretical considerations suggest a potential for interaction with anticoagulant and antiplatelet agents. plos.org In vitro studies using platelet aggregometry have been employed to investigate the effects of glucosamine on platelet function. researchgate.net While the precise mechanism is not fully elucidated, these non-clinical models are used to explore potential enhanced anticoagulant or antiplatelet effects when co-administered. plos.orgdrugbank.com There is also a theoretical risk, based on biochemical pathways, that glucosamine could interact with certain chemotherapeutic agents like doxorubicin (B1662922) and etoposide. plos.org

Interactions Related to the Levomefolate Moiety

Levomefolate is the biologically active form of folate and does not require metabolic conversion by the dihydrofolate reductase (DHFR) enzyme. drugbank.com This is a key distinction from synthetic folic acid. Therefore, its primary biochemical interactions are pharmacodynamic and relate to its role in folate-dependent pathways. The most significant and well-documented interactions are with folate antagonists. For instance, drugs like methotrexate (B535133) act by inhibiting the DHFR enzyme. In non-clinical models, the co-administration of levomefolate would be expected to bypass this inhibition and potentially counteract the effects of such antagonists.

From a metabolic standpoint, levomefolate is less likely to be involved in drug-drug interactions mediated by cytochrome P450 (CYP450) enzymes. The Caco-2 cell model, which has a low expression of key enzymes like CYP3A4, can be used for initial screening of metabolic interactions in the intestine. nih.govresearchgate.net More comprehensive studies using human liver microsomes or hepatocytes are typically conducted to definitively assess the potential for CYP450 inhibition or induction, with levomefolate expected to show minimal activity in this area.

Table 2: Summary of Potential Biochemical Interactions Investigated in Non-Clinical Models

| Co-administered Substance Class | Component Involved | Potential Interaction Investigated | Example Non-Clinical Model |

|---|---|---|---|

| Anticoagulants (e.g., Warfarin) | Glucosamine | Enhanced anticoagulant effect | Platelet Aggregation Assays plos.orgresearchgate.net |

| Antiplatelet Agents | Glucosamine | Altered platelet function | In vitro platelet function tests plos.org |

| Antineoplastic Agents (e.g., Doxorubicin) | Glucosamine | Theoretical interference with mechanism | Cellular proliferation assays |

| Folate Antagonists (e.g., Methotrexate) | Levomefolate | Circumvention of enzymatic blockade | Cell culture models with folate-dependent cell lines |

| CYP450 Substrates | Levomefolate / Glucosamine | Inhibition or induction of metabolism | Human Liver Microsomes / Hepatocyte Assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.